molecular formula C14H20O6 B3232395 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid CAS No. 134020-55-6

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid

Cat. No.: B3232395
CAS No.: 134020-55-6
M. Wt: 284.3 g/mol
InChI Key: GZNZDKBKXPEZLR-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid is an organic compound with the molecular formula C14H20O6 It is characterized by the presence of a phenoxy group substituted with hydroxymethyl and dimethoxy groups, attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzyl alcohol with a suitable pentanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-[4-(Carboxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid.

    Reduction: Formation of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Hydroxymethyl)-3-methoxyphenoxy]pentanoic acid
  • 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]butanoic acid
  • 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]hexanoic acid

Uniqueness

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid is unique due to its specific substitution pattern on the phenoxy group and the length of the pentanoic acid chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17/h7-8,15H,3-6,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZDKBKXPEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201929
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134020-55-6
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134020-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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